2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a thiophene ring, and an oxadiazole ring . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can be protodeboronated using a radical approach .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, specific structural information for this compound was not found .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, boronic esters like those mentioned in the synthesis analysis can undergo protodeboronation, a valuable transformation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific property data for this compound was not found .Mechanism of Action
Target of Action
Similar compounds with indole and benzimidazole moieties have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Future research could involve further exploration of the synthesis, properties, and potential uses of this compound. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and exploring potential applications in fields like medicine or materials science .
Properties
IUPAC Name |
2-chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-2-5-16(11(17)7-13)8-10-14-15-12(18-10)9-4-3-6-19-9/h3-4,6H,2,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUNIIXOHMKVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CS2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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